molecular formula C11H10BrF3O2 B6356545 Isopropyl 2-bromo-5-(trifluoromethyl)benzoate CAS No. 1506090-22-7

Isopropyl 2-bromo-5-(trifluoromethyl)benzoate

Cat. No.: B6356545
CAS No.: 1506090-22-7
M. Wt: 311.09 g/mol
InChI Key: HULPEZWVSZKTIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Isopropyl 2-bromo-5-(trifluoromethyl)benzoate (CAS 1506090-22-7) is a high-purity benzoate ester derivative utilized as a versatile synthetic intermediate and building block in organic chemistry and drug discovery research . This compound, with a molecular formula of C 11 H 10 BrF 3 O 2 and a molecular weight of 311.10 g/mol, integrates two key functional groups: a bromo substituent and a robust trifluoromethyl group on its aromatic ring . The bromine atom serves as a reactive site for metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations, enabling the formation of new carbon-carbon or carbon-heteroatom bonds. Concurrently, the trifluoromethyl group is highly valued in medicinal chemistry for its ability to enhance a molecule's metabolic stability, membrane permeability, and overall lipophilicity . The isopropyl ester moiety acts as a protective group for the carboxylic acid and can be modified to access various downstream derivatives. This product is offered with a typical purity of 97% and is classified as a stable solid at room temperature, though for long-term storage it is recommended to be kept at 2-8°C . As a specialty fine chemical, its primary research applications span the discovery and development of pharmaceuticals and agrochemicals . It is supplied with a comprehensive Certificate of Analysis (COA) and Safety Data Sheet (SDS) to support rigorous laboratory workflows. Handle with appropriate precautions, as it may cause skin and eye irritation (H315, H319) and specific target organ toxicity upon prolonged exposure (H335) . This chemical is provided strictly For Research Use Only. It is not intended for diagnostic or therapeutic use, nor for human consumption of any kind.

Properties

IUPAC Name

propan-2-yl 2-bromo-5-(trifluoromethyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrF3O2/c1-6(2)17-10(16)8-5-7(11(13,14)15)3-4-9(8)12/h3-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HULPEZWVSZKTIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C1=C(C=CC(=C1)C(F)(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrF3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isopropyl 2-bromo-5-(trifluoromethyl)benzoate typically involves the esterification of 2-bromo-5-(trifluoromethyl)benzoic acid with isopropanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of catalysts and controlled temperature and pressure conditions are crucial to ensure the purity and consistency of the product.

Chemical Reactions Analysis

Types of Reactions

Isopropyl 2-bromo-5-(trifluoromethyl)benzoate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines or thiols.

    Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. The reaction conditions typically involve solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) and elevated temperatures.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used reducing agents.

Major Products Formed

    Nucleophilic Substitution: Products include substituted benzoates with different functional groups replacing the bromine atom.

    Oxidation: The major product is 2-bromo-5-(trifluoromethyl)benzoic acid.

    Reduction: The major product is 2-bromo-5-(trifluoromethyl)benzyl alcohol.

Scientific Research Applications

Organic Synthesis

Isopropyl 2-bromo-5-(trifluoromethyl)benzoate is utilized as a building block in organic synthesis. Its structure allows for various transformations, enabling the creation of more complex molecules. It is particularly valuable in the development of pharmaceuticals and agrochemicals.

Medicinal Chemistry

The compound has shown potential in medicinal chemistry, particularly in the following areas:

  • Antimicrobial Activity : Preliminary studies indicate that it may possess antimicrobial properties against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) suggests that the bromine atom significantly enhances this activity.
  • Anticancer Potential : Research has demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines, including human glioblastoma and melanoma cells. The mechanism involves modulation of key signaling pathways related to cell proliferation and survival.

Enzyme Inhibition Studies

The compound's ability to inhibit specific enzymes makes it a candidate for studying enzyme-ligand interactions. It can alter metabolic pathways, providing insights into biological processes and potential therapeutic targets.

Case Study 1: Antimicrobial Efficacy

A study assessed the antimicrobial efficacy of this compound against a range of bacterial strains. Results indicated significant inhibitory effects, particularly at higher concentrations, establishing a basis for further exploration in drug development.

Case Study 2: Anticancer Activity

In vitro tests on cancer cell lines revealed that this compound inhibited cell growth effectively. The study highlighted that low doses had minimal effects, while higher doses resulted in significant alterations in cellular functions, indicating a dose-dependent response.

Mechanism of Action

The mechanism of action of isopropyl 2-bromo-5-(trifluoromethyl)benzoate involves its interaction with specific molecular targets. The bromine and trifluoromethyl groups can participate in halogen bonding and hydrophobic interactions, respectively. These interactions can influence the binding affinity and specificity of the compound towards its targets. The ester group can undergo hydrolysis to release the active benzoic acid derivative, which can further interact with biological molecules.

Comparison with Similar Compounds

Ethyl 2-bromo-5-(trifluoromethyl)benzoate

Structural Differences : Replacing the isopropyl group with an ethyl ester reduces steric hindrance and slightly lowers molecular weight (297.07 g/mol vs. ~311.1 g/mol for the isopropyl analog).
Physical Properties :

  • Boiling Point : Predicted at 284.5±40.0°C .
  • Density : 1.535±0.06 g/cm³ .
  • Storage : Requires refrigeration (2–8°C) .
    Reactivity : The smaller ethyl group may enhance solubility in polar solvents compared to the bulkier isopropyl variant. However, both compounds exhibit similar electrophilic reactivity due to shared bromine and trifluoromethyl substituents.
    Toxicity : Ethyl 2-bromo-5-(trifluoromethyl)benzoate carries hazard statements H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .

Methyl 2-bromo-5-(chlorosulfonyl)benzoate

Structural Differences : The methyl ester and chlorosulfonyl group (vs. trifluoromethyl) create distinct electronic and steric profiles.
Reactivity : The chlorosulfonyl group increases electrophilicity, favoring nucleophilic substitution reactions. Bromine-induced steric hindrance may reduce regioselectivity compared to trifluoromethyl-substituted analogs .
Applications : Used in specialized organic syntheses, whereas trifluoromethyl-substituted benzoates are more common in agrochemical and pharmaceutical intermediates .

Isopropyl Benzoate (Unsubstituted Analog)

Structural Differences: Lacking bromine and trifluoromethyl groups, this simpler ester serves as a baseline for comparison.

Data Tables

Table 1: Physical and Chemical Properties

Compound Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³) Storage Conditions
Isopropyl 2-bromo-5-(trifluoromethyl)benzoate ~311.1* N/A N/A Discontinued
Ethyl 2-bromo-5-(trifluoromethyl)benzoate 297.07 284.5±40.0 1.535±0.06 2–8°C
Methyl 2-bromo-5-(chlorosulfonyl)benzoate N/A N/A N/A Room temperature

*Estimated based on structural similarity.

Table 2: Hazard Profiles

Compound Hazard Statements Precautionary Measures
Ethyl 2-bromo-5-(trifluoromethyl)benzoate H302, H315, H319, H335 Avoid inhalation; use PPE
Isopropyl benzoate Low acute toxicity (oral LD₅₀ = 3730 mg/kg) Minimal precautions required

Key Research Findings

  • Electronic Effects : The trifluoromethyl group in this compound stabilizes negative charge density on the aromatic ring, enhancing resistance to nucleophilic attack compared to unsubstituted analogs .
  • Steric Influence : The isopropyl group reduces reaction rates in sterically demanding transformations relative to ethyl or methyl esters .
  • Synthetic Utility : Halogenated benzoates like this compound are intermediates in cross-coupling reactions, though commercial availability constraints limit widespread use .

Biological Activity

Isopropyl 2-bromo-5-(trifluoromethyl)benzoate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in antiviral and anticancer applications. This article reviews the biological activity associated with this compound, focusing on its mechanism of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a trifluoromethyl group, which is known to enhance lipophilicity and biological activity. The presence of the bromine atom and the isopropyl group further modifies its pharmacological properties, making it a candidate for various therapeutic applications.

The primary biological activity of this compound is hypothesized to involve inhibition of key viral enzymes, specifically targeting the hepatitis C virus (HCV) NS3 protease. This enzyme is crucial for viral replication, and inhibitors can effectively reduce viral load in infected cells.

Proposed Mechanism

  • Target Enzyme : HCV NS3 protease
  • Mode of Action : Inhibition of viral replication through disruption of proteolytic processing.
  • Biochemical Pathways : The compound may interfere with the replication cycle of HCV by preventing the maturation of viral proteins essential for infectivity .

Structure-Activity Relationship (SAR)

Research indicates that modifications to the chemical structure significantly influence the biological activity of related compounds. For instance, compounds with a trifluoromethyl group in specific positions have shown enhanced potency against HCV . The following table summarizes key findings from SAR studies:

CompoundStructural ModificationEC50 (μM)Selectivity Index (SI)Activity Type
Compound ATrifluoromethyl at para position0.015>100Antiviral
Compound BIsopropyl substitution0.044154Antiviral
Compound CMethyl instead of isopropyl>1.5<20Low activity

Case Studies

  • Antiviral Activity Against HCV : In vitro studies demonstrated that this compound exhibited significant antiviral activity with an EC50 value comparable to established antiviral agents like telaprevir. The selectivity index indicated low cytotoxicity, suggesting a favorable therapeutic profile .
  • Anticancer Potential : Preliminary investigations into the anticancer properties revealed that derivatives similar to this compound can induce apoptosis in cancer cell lines, suggesting potential as a chemotherapeutic agent. The mechanism involves cell cycle arrest and upregulation of pro-apoptotic factors .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.